molecular formula C13H12N2O2 B1429692 3-((5-Methylpyridin-2-yl)amino)benzoic acid CAS No. 1099057-20-1

3-((5-Methylpyridin-2-yl)amino)benzoic acid

Cat. No.: B1429692
CAS No.: 1099057-20-1
M. Wt: 228.25 g/mol
InChI Key: SDJXUYBWAFPJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((5-Methylpyridin-2-yl)amino)benzoic acid is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid group attached to a 5-methylpyridin-2-yl group via an amino link . The exact 3D structure could not be found in the available resources.

Scientific Research Applications

1. Synthesis and Structural Investigation

Triorganostannyl esters of 3- and 4-[1-pyridin-2-yl-methylidene]- and 3,5-bis-[1-pyridin-2-yl-methylidene]-benzoic acids, which can be considered as derivatives of 3-((5-Methylpyridin-2-yl)amino)benzoic acid, have been synthesized. These compounds are studied for their physicochemical properties and their coordination to metal centers, which affects both the photophysical properties of the metal and the conformation and intermolecular interactions of the ligands (Tzimopoulos et al., 2010).

2. Potential in Antimicrobial Activities

Some derivatives of 4-(5-benzoyl-benzoimidazol-2-yl) moiety, which is related to this compound, have been synthesized and evaluated for their antimicrobial activities. These derivatives exhibited significant effectiveness against various bacteria and fungi (El-Meguid, 2014).

3. Coordination Polymers and Porosity Studies

3-(3-Methylpyridin-4-yl)benzoic acid, a compound structurally related to this compound, has been used to create coordination polymers with different metal ions. These polymers demonstrated various packing, interpenetration, and porosity characteristics, making them interesting for potential applications in porous materials and catalysis (Tian et al., 2020).

4. Biosynthesis in Natural Products

3-Amino-5-hydroxy benzoic acid (3,5-AHBA), structurally similar to this compound, serves as a precursor for a large group of natural products. These include various families of ansamycins, saliniketals, and mitomycins, highlighting its role in the biosynthesis of significant bioactive compounds (Kang, Shen, & Bai, 2012).

5. Development of Novel Fluorescence Probes

Compounds structurally related to this compound have been used in the development of novel fluorescence probes. These probes are designed to detect reactive oxygen species, showcasing their potential utility in biological and chemical applications (Setsukinai et al., 2003).

Mechanism of Action

The mechanism of action of 3-((5-Methylpyridin-2-yl)amino)benzoic acid is not specified in the available resources. The mechanisms of action for similar compounds often involve interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

3-[(5-methylpyridin-2-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-9-5-6-12(14-8-9)15-11-4-2-3-10(7-11)13(16)17/h2-8H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJXUYBWAFPJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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